1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene is an organic compound characterized by the presence of two fluorine atoms and a methoxybenzene sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution reactions, where fluorine atoms are introduced using reagents such as fluorine gas or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their transformation into the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific characteristics.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates and in the study of drug-receptor interactions.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms and the methoxybenzene sulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluorobenzene: Lacks the methoxybenzene sulfonyl group, making it less reactive in certain chemical reactions.
1,4-Difluorobenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene is unique due to the presence of both fluorine atoms and the methoxybenzene sulfonyl group, which confer distinct chemical properties and reactivity patterns compared to similar compounds .
Eigenschaften
CAS-Nummer |
860813-09-8 |
---|---|
Molekularformel |
C13H10F2O3S |
Molekulargewicht |
284.28 g/mol |
IUPAC-Name |
1,3-difluoro-5-(4-methoxyphenyl)sulfonylbenzene |
InChI |
InChI=1S/C13H10F2O3S/c1-18-11-2-4-12(5-3-11)19(16,17)13-7-9(14)6-10(15)8-13/h2-8H,1H3 |
InChI-Schlüssel |
BXJGRACUDQUWHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.